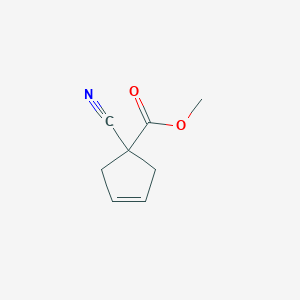![molecular formula C11H11F3N4O2 B3388677 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 885525-04-2](/img/structure/B3388677.png)
3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Overview
Description
The compound “3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid” is a chemical compound with the molecular formula C11H11F3N4O2 and a molecular weight of 288.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc2nc1nc(nn1c(C)c2CCC(=O)NNC(=O)c3ccccc3F)C(F)(F)F . The structure data file (SDF/MOL File) of this compound is available for download, which contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Studies
- Solution of Structural Ambiguity: Research by Novinson et al. (1975) clarified the structural ambiguity in the synthesis of compounds related to 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid. This study established the correct structures of related compounds, demonstrating a rearrangement process in their synthesis (Novinson, Okabe, Robins, & Dea, 1975).
Chemical Interactions and Reactions
- Interaction with Other Compounds: Lipson et al. (2007) explored the interaction of aminoazole compounds, closely related to the chemical , with various acids and ketones. This study provides insight into the chemical behavior of triazolopyrimidine derivatives, which are crucial for understanding the broader applications of these compounds (Lipson et al., 2007).
- Synthesis of Fluorinated Poly-substituted Derivatives: Zohdi (1997) reported on the synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound of interest. This research highlights the potential for creating a variety of derivatives with different functional groups (Zohdi, 1997).
Crystal Structure and Spectroscopic Analysis
- **Crystal Structure and Spectroscopic Analysis: Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which is structurally related to the chemical . Their study involved crystallographic and spectroscopic characterization, providing insights into the molecular structure and interaction properties of such compounds (Lahmidi et al., 2019).
Synthesis of Novel Derivatives
- Amino Derivatives Synthesis: Vas’kevich et al. (2006) reported on the synthesis of 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines, which are structurally related to the compound . This research is significant for understanding the chemical pathways and methods used in synthesizing similar triazolopyrimidine derivatives (Vas’kevich et al., 2006).
Pharmaceutical and Biological Activity
- Antibacterial Activity: Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for antibacterial activity. These compounds, related to the chemical , showed potential as antibacterial agents, indicating possible pharmaceutical applications (Kumar et al., 2009).
- Fungicidal Activities: The synthesis and testing of novel triazolopyrimidine-carbonylhydrazone derivatives, as reported by Li De-jiang (2008), demonstrate the potential of such compounds, including those structurally related to the chemical , for use as fungicides. This study contributes to understanding the broader applicability of these compounds in agricultural contexts (Li De-jiang, 2008).
Mechanism of Action
Biochemical Pathways:
1,2,4-triazolo[1,5-a]pyridine , a related heterocyclic compound, is found in various biologically active molecules. It acts as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor. These activities suggest involvement in immune regulation, oxygen sensing, and cytokine signaling pathways .
properties
IUPAC Name |
3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-5-7(3-4-8(19)20)6(2)18-10(15-5)16-9(17-18)11(12,13)14/h3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDIZGVBPYXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C(F)(F)F)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885525-04-2 | |
| Record name | 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)
![Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate](/img/structure/B3388705.png)
